molecular formula C₈H₉D₅O₂ B1162322 (2E)-2-Hexenoic Acid Ethyl-d5 Ester

(2E)-2-Hexenoic Acid Ethyl-d5 Ester

Cat. No.: B1162322
M. Wt: 147.23
Attention: For research use only. Not for human or veterinary use.
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Description

Deuterium (B1214612) as a Mechanistic and Analytical Probe in Organic Chemistry

Deuterium, a stable isotope of hydrogen with a neutron in its nucleus, serves as a valuable probe in organic chemistry. youtube.com Its mass, which is double that of protium (B1232500) (the common isotope of hydrogen), leads to a significant difference in the vibrational frequencies of chemical bonds involving deuterium compared to hydrogen. wikipedia.org This mass difference is the basis of the kinetic isotope effect (KIE), a phenomenon where replacing a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction. wikipedia.orgyoutube.com

The measurement of the KIE is a powerful tool for elucidating reaction mechanisms. columbia.edu A significant primary KIE, where the C-H bond is broken in the rate-determining step, suggests that this bond cleavage is a critical part of the reaction's progress. princeton.edunih.gov Conversely, secondary KIEs, where the labeled bond is not broken, can provide insights into changes in hybridization and other structural aspects of the transition state. princeton.edu Beyond mechanistic studies, deuterium labeling is widely used to create internal standards for mass spectrometry and NMR spectroscopy, enabling precise quantification of molecules in complex mixtures. researchgate.net The introduction of deuterium can also enhance the metabolic stability of drug candidates, a strategy of growing interest in medicinal chemistry. nih.gov

Overview of Deuterated Fatty Acid Esters in Advanced Research

Deuterated fatty acid esters are specialized molecules where one or more hydrogen atoms in a fatty acid ester have been replaced by deuterium. These labeled compounds are invaluable tools in various fields of advanced research, particularly in lipidomics and metabolic studies. diagnosticsworldnews.com The deuterium label allows for the precise tracing and quantification of fatty acid metabolism, providing insights into their absorption, distribution, and incorporation into various lipid fractions within the body. researchgate.netdoaj.org

For instance, studies have utilized deuterated fatty acids to investigate the metabolism of oxidized linoleic acid and to identify the enzymes responsible for its transfer to other lipids. nih.gov The use of deuterated fatty acid esters as internal standards in mass spectrometry-based lipid analysis is also a common practice, as it corrects for variations in sample preparation and instrument response, leading to more accurate and reliable quantification of endogenous lipids. nih.gov The synthesis of these deuterated compounds can be challenging, but various methods have been developed to achieve high levels of deuterium incorporation at specific positions within the fatty acid chain. europa.euorganic-chemistry.org

Scope and Academic Relevance of (2E)-2-Hexenoic Acid Ethyl-d5 Ester Research

(2E)-2-Hexenoic Acid Ethyl-d5 Ester is a deuterated form of ethyl (2E)-hexenoate, an unsaturated fatty acid ester. The "-d5" designation indicates that five hydrogen atoms in the ethyl group of the ester have been replaced by deuterium. This specific labeling pattern makes it a highly valuable internal standard for quantitative analysis using mass spectrometry. clearsynth.com

The primary academic and research relevance of (2E)-2-Hexenoic Acid Ethyl-d5 Ester lies in its application as a stable isotope-labeled internal standard. In analytical methods, particularly those involving gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added to a sample in a known amount to aid in the quantification of an analyte. clearsynth.com The ideal internal standard has chemical and physical properties very similar to the analyte but is isotopically distinct, allowing it to be differentiated by the mass spectrometer. acanthusresearch.com

By using (2E)-2-Hexenoic Acid Ethyl-d5 Ester, researchers can accurately quantify the corresponding unlabeled (2E)-2-hexenoic acid ethyl ester in various samples. This is crucial in fields like food science, where (2E)-2-hexenoic acid ethyl ester is a known flavor compound, and in metabolic studies investigating fatty acid pathways. foodb.caymdb.ca The use of this deuterated standard helps to compensate for any loss of analyte during sample preparation and for variations in instrument response, thereby ensuring the precision and accuracy of the analytical results. clearsynth.com The synthesis of such specifically labeled esters often involves multi-step procedures, starting from deuterated precursors to achieve the desired isotopic purity. cdnsciencepub.com

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Properties

Molecular Formula

C₈H₉D₅O₂

Molecular Weight

147.23

Synonyms

(E)-2-Hexenoic Acid Ethyl-d5 Ester;  (E)-Ethyl-d5 2-Hexenoate;  Ethyl-d5 (E)-2-Hexenoate;  Ethyl-d5 trans-2-Hexenoate

Origin of Product

United States

Advanced Analytical Characterization of Deuterated Esters

Mass Spectrometry (MS) Applications in Deuterated Ester Analysis

Mass spectrometry is a cornerstone technique for the analysis of deuterated compounds, offering high sensitivity and detailed structural information. nih.gov

High-Resolution Mass Spectrometry for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity of deuterated compounds like (2E)-2-Hexenoic Acid Ethyl-d5 Ester. nih.gov HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can distinguish between isotopologues with very small mass differences. researchgate.netnih.gov This capability allows for the separation and quantification of the desired deuterated molecule from its non-deuterated counterpart and other isotopic variants (e.g., d1-d4). researchgate.net

The isotopic purity is calculated by comparing the relative abundances of the H/D isotopologue ions. nih.gov The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to each isotopic peak, ensuring an accurate assessment of deuteration levels. researchgate.net For (2E)-2-Hexenoic Acid Ethyl-d5 Ester, HRMS would be used to verify the incorporation of five deuterium (B1214612) atoms by observing the mass shift compared to the unlabeled compound.

Table 1: Theoretical Isotopic Distribution for (2E)-2-Hexenoic Acid Ethyl-d5 Ester

IsotopologueMolecular FormulaExact Mass (Da)Relative Abundance (%)
MC₈H₉D₅O₂147.1299100
M+1C₇¹³CH₉D₅O₂148.13338.8
M+2C₆¹³C₂H₉D₅O₂149.13660.38
Note: This table represents a simplified theoretical distribution. Actual measurements may vary based on instrumental conditions and the presence of other isotopes.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Deuterated Metabolites

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of metabolites, including those that are deuterated. nih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected and fragmented through collision-induced dissociation (CID) to produce a series of product ions. nih.gov The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

When analyzing a deuterated metabolite of (2E)-2-Hexenoic Acid Ethyl-d5 Ester, the mass shift of the fragments reveals the location of the deuterium atoms. For instance, if the ethyl-d5 group remains intact during fragmentation, the corresponding fragment ions will be 5 Daltons heavier than those from the non-deuterated analog. researchgate.net Conversely, fragmentation of the ethyl-d5 group itself would produce specific neutral losses, aiding in the confirmation of the deuterium labeling site. This technique is crucial for differentiating between metabolic changes to the hexenoic acid backbone versus the deuterated ethyl ester portion of the molecule. youtube.com

Investigation of Chromatographic Isotope Effects in GC-MS and LC-MS

When analyzing deuterated compounds by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), a phenomenon known as the chromatographic isotope effect can be observed. nih.gov Typically, deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts in reversed-phase LC and most GC applications. nih.govchromforum.org This is attributed to the fact that C-D bonds have slightly smaller vibrational amplitudes and thus weaker intermolecular interactions with the stationary phase compared to C-H bonds. cchmc.org

For (2E)-2-Hexenoic Acid Ethyl-d5 Ester, this would mean a shorter retention time compared to the unlabeled (2E)-2-Hexenoic Acid Ethyl Ester. The magnitude of this effect, known as the hdIEc (hydrogen/deuterium isotope effect on chromatography), is usually small but can be significant enough to cause partial or complete separation of the deuterated and non-deuterated forms. nih.gov This effect must be considered when developing quantitative methods, as it can impact peak integration and calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuterium Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, making it an invaluable tool for the structural analysis of deuterated compounds.

Proton Nuclear Magnetic Resonance (1H NMR) for Deuterium Quantitation and Positional Information

Proton NMR (¹H NMR) is a fundamental technique for verifying the position and extent of deuteration. iaea.org Since deuterium (²H) does not resonate in the same frequency range as protium (B1232500) (¹H), the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. huji.ac.illibretexts.org

In the case of (2E)-2-Hexenoic Acid Ethyl-d5 Ester, the signals corresponding to the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃) would be absent or significantly reduced in intensity in the ¹H NMR spectrum. youtube.com The integration of the remaining proton signals of the hexenoate backbone against a known internal standard allows for the quantification of the deuterium incorporation. nih.gov The absence of the ethyl group signals confirms that the deuteration is specific to that position. iaea.org

Table 2: Expected ¹H NMR Chemical Shifts for (2E)-2-Hexenoic Acid Ethyl Ester and the Effect of Deuteration

ProtonsExpected Chemical Shift (ppm)Expected MultiplicitySignal in d5-Ester
-CH₃ (Hexenoate)~0.9TripletPresent
-CH₂- (Hexenoate)~1.4-1.5MultipletPresent
-CH₂- (Hexenoate)~2.2MultipletPresent
=CH-~5.8MultipletPresent
=CH-~6.9MultipletPresent
-O-CH₂-~4.1QuartetAbsent
-CH₃ (Ethyl)~1.2TripletAbsent
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions. orgchemboulder.comresearchgate.net

Deuterium Nuclear Magnetic Resonance (2H NMR) for Distribution Profiling

While ¹H NMR confirms the absence of protons, Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei. wikipedia.org This provides definitive proof of deuterium incorporation and can reveal the distribution of deuterium within the molecule. magritek.com For a sample to be analyzed by ²H NMR, it typically needs to be isotopically enriched due to the low natural abundance of deuterium. wikipedia.org

In the ²H NMR spectrum of (2E)-2-Hexenoic Acid Ethyl-d5 Ester, signals corresponding to the deuterons on the ethyl group would be observed. The chemical shifts in ²H NMR are very similar to those in ¹H NMR. umass.edu Therefore, one would expect to see two signals in the regions where the -CH₂- and -CH₃ of the ethyl group would normally appear in the ¹H spectrum. The presence of these signals confirms the successful labeling and their integration can provide another measure of the isotopic distribution. huji.ac.il

Two-Dimensional NMR Techniques in Deuterated Compound Characterization

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex molecules, including isotopically labeled compounds. weebly.comomicsonline.orgemory.edu For deuterated esters, 2D NMR provides insights that are often unattainable with one-dimensional techniques. weebly.com

Heteronuclear correlation techniques are particularly powerful for characterizing deuterated compounds. jove.com Experiments like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) create a correlation map between different nuclei, such as proton (¹H), deuterium (²H), and carbon-13 (¹³C). weebly.comjove.comprinceton.edu

¹H-¹³C HSQC/HMQC : These experiments reveal direct, one-bond correlations between protons and the carbons they are attached to. In the case of (2E)-2-Hexenoic Acid Ethyl-d5 Ester, the absence of signals corresponding to the ethyl group in a ¹H-¹³C HSQC spectrum, coupled with their presence in a standard ¹³C spectrum, would confirm the successful deuteration at the ethyl moiety.

¹H-¹³C HMBC : This technique shows longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton. jove.comprinceton.edu For instance, an HMBC spectrum could show correlations from the protons on the hexenoic acid chain to the carbonyl carbon, and crucially, from the remaining protons to the deuterated ethyl group's carbons, confirming the ester structure.

²H-¹³C Correlation : To directly probe the site of deuteration, specialized 2D NMR experiments can be employed. A deuterium-carbon correlation experiment (DECOR) directly correlates the deuterium signals with the chemical shifts of the attached ¹³C nuclei, providing unambiguous assignment of the deuterium labels. acs.org This method is highly effective for overcoming the poor resolution and low dispersion typical of ¹D deuterium spectra. acs.org

These 2D techniques are vital for verifying the specific positions of deuterium atoms and for the complete assignment of all ¹H and ¹³C resonances in the molecule, ensuring the compound's structural integrity. nih.gov

Table 1: Common 2D NMR Experiments for Characterizing Deuterated Esters

Experiment Information Provided Application for (2E)-2-Hexenoic Acid Ethyl-d5 Ester
COSY (Correlation Spectroscopy) Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). researchgate.net Confirms the proton connectivity within the hexenoic acid backbone.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence) Correlates protons directly to the carbons they are attached to (¹JCH). jove.com Verifies the absence of protons on the ethyl group, confirming deuteration.
HMBC (Heteronuclear Multiple Bond Correlation) Shows long-range correlations between protons and carbons (²JCH, ³JCH). jove.comprinceton.edu Connects the hexenoic acid backbone to the ester functional group and the deuterated ethyl group.
²H-¹³C HETCOR (Heteronuclear Correlation) Correlates deuterium nuclei directly with the carbons they are attached to. omicsonline.orgacs.org Provides direct evidence and assignment of the d5-ethyl group carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) Reveals correlations between protons that are close in space, helping to determine stereochemistry. Confirms the (2E) configuration by showing spatial proximity between relevant protons across the double bond.

Natural Abundance Deuterium NMR (NAD 1D-NMR and 2D-NMR) in Mechanistic Contexts

While (2E)-2-Hexenoic Acid Ethyl-d5 Ester is an artificially enriched compound, the principles of Natural Abundance Deuterium (NAD) NMR are relevant for understanding the background deuterium levels and for certain mechanistic studies. Deuterium is naturally present at a very low abundance of about 0.015%. magritek.comnih.gov Measuring NMR signals from this tiny fraction presents a significant challenge due to the nucleus's low sensitivity. magritek.com

Despite the difficulties, NAD NMR has emerged as a powerful tool, particularly in fields like food authentication (e.g., SNIF-NMR) and in tracing the pathways of chemical and biochemical reactions. magritek.com In a mechanistic context, NAD NMR can reveal subtle isotopic fractionation effects that occur during a reaction, providing insight into transition states and reaction pathways without the need for isotopic labeling.

For deuterated compounds, NAD NMR provides the baseline against which the enrichment is measured. Advanced techniques, including 2D auto-correlation experiments like Quadrupole-COSY (Q-COSY) in chiral liquid crystal solvents, have been developed to analyze complex NAD spectra. researchgate.net These methods can help to correlate and assign the various monodeuterated isotopomers present even at natural abundance, which is essential for high-precision mechanistic analysis. researchgate.net Although the signal from a highly enriched compound like (2E)-2-Hexenoic Acid Ethyl-d5 Ester would dominate the spectrum, understanding the natural abundance background is crucial for quantitative accuracy and for studies where the compound might be diluted or metabolized. nih.gov

Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analytes

Chromatography is a cornerstone of analytical chemistry, essential for separating components of a mixture. For isotopically labeled compounds, chromatographic techniques are used to separate the deuterated analyte from its non-deuterated counterpart and other impurities, allowing for accurate quantification and isolation.

Gas Chromatography (GC) for Volatile Ester Separation and Quantification

Gas chromatography (GC) is the premier method for analyzing volatile and semi-volatile compounds like ethyl hexenoate. libretexts.orgnist.gov It separates compounds based on their boiling points and interactions with the stationary phase of the GC column. sigmaaldrich.com When analyzing deuterated compounds, a phenomenon known as the chromatographic isotope effect is often observed. nih.gov

Typically, deuterated compounds elute slightly earlier than their non-deuterated (protiated) analogs. nih.govchromforum.org This inverse isotope effect is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker van der Waals interactions with the nonpolar stationary phases commonly used in GC. chromforum.org Therefore, (2E)-2-Hexenoic Acid Ethyl-d5 Ester would be expected to have a slightly shorter retention time than standard (2E)-2-Hexenoic acid, ethyl ester.

For quantification, GC is most powerfully coupled with mass spectrometry (GC-MS). nih.govnih.gov This combination allows for the separation of the deuterated and non-deuterated esters chromatographically while simultaneously distinguishing them by their different mass-to-charge ratios, providing exceptional selectivity and sensitivity. nih.gov Methods like headspace solid-phase microextraction (HS-SPME) can be used to extract and concentrate volatile esters from various sample matrices before GC analysis. nih.govresearchgate.net

Table 2: Representative GC Isotope Effect Data

Compound Pair Retention Time (H) (min) Retention Time (D) (min) Isotope Effect (tR(H)/tR(D))
1,4-Dichlorobenzene / d4 12.085 12.049 1.0030
1,2-Dichloroethane / d4 4.534 4.448 1.0193
Naphthalene / d8 Data Varies Slightly Earlier > 1.0
(2E)-2-Hexenoic acid, ethyl ester / d5 Expected > tR(D) Expected < tR(H) Expected > 1.0

Data is illustrative, based on published observations for similar compounds. nih.govchromforum.org Actual retention times depend on specific analytical conditions.

Liquid Chromatography (LC) for Complex Matrix Analysis

For less volatile compounds or for analyses within complex biological or environmental matrices, liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is the method of choice. nih.gov When coupled with tandem mass spectrometry (LC-MS/MS), it provides a robust platform for the quantification of analytes in complex mixtures. nih.govmdpi.com

Similar to GC, a chromatographic isotope effect can also occur in LC, allowing for the separation of deuterated and non-deuterated analytes. oup.com The separation mechanism in LC is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Deuterium substitution can alter a molecule's binding interactions with the stationary phase. oup.com For instance, in normal-phase LC, deuterated compounds have been observed to have slightly different retention times than their protiated analogs, a difference that can be explained by subtle changes in binding energies. oup.com

The most significant role of deuterated compounds like (2E)-2-Hexenoic Acid Ethyl-d5 Ester in LC-MS/MS analysis is their use as internal standards. oup.com Because a deuterated standard is nearly identical chemically to the analyte, it co-elutes and experiences similar matrix effects (e.g., ion suppression or enhancement) during mass spectrometric detection. This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Chiral Chromatography for Enantiomeric Deuterated Ester Resolution

While (2E)-2-Hexenoic Acid Ethyl-d5 Ester is not chiral, the principles of chiral chromatography are essential for separating enantiomers of other deuterated esters that do possess stereocenters. Chiral resolution is the process of separating a racemic mixture (a 50:50 mix of two enantiomers) into its individual, optically pure components. wikipedia.orglibretexts.org

Since enantiomers have identical physical properties in a non-chiral environment, their separation requires the introduction of another chiral entity. libretexts.org This is most commonly achieved using a chiral stationary phase (CSP) in HPLC or GC. chiralpedia.comnih.gov The CSP creates a chiral environment within the column, causing the two enantiomers to form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. chiralpedia.com

Another approach is to derivatize the racemic ester with an enantiomerically pure chiral derivatizing agent. libretexts.orgtcichemicals.comyoutube.com This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC on a silica (B1680970) gel column. youtube.commdpi.com After separation, the chiral agent is cleaved off to yield the resolved, pure enantiomers. libretexts.org

Table 3: Common Chiral Stationary Phases (CSPs) for Ester Resolution

CSP Type Description Typical Applications
Polysaccharide-based Derivatives of cellulose (B213188) or amylose (B160209) coated on a silica support. Broad applicability for a wide range of racemates, including many esters and acids. chiralpedia.com
Pirkle-type Based on small chiral molecules, like (R)-N-(3,5-dinitrobenzoyl)phenylglycine, bonded to silica. nih.gov Effective for compounds with π-acidic or π-basic groups, such as aromatic esters.
Cyclodextrin-based Utilizes the chiral cavity of cyclodextrin (B1172386) molecules to form inclusion complexes. Separation of hydrophobic molecules, with selectivity based on fit within the chiral cavity.
Macrocyclic antibiotic Employs antibiotics like vancomycin (B549263) or teicoplanin as the chiral selector. Useful for chiral acids, amines, and other polar compounds.

Applications of 2e 2 Hexenoic Acid Ethyl D5 Ester As an Isotopic Probe in Mechanistic and Biosynthetic Studies

Elucidation of Fatty Acid Metabolic Pathways

The use of stable isotope-labeled compounds has revolutionized the study of metabolic pathways, providing a non-invasive and highly specific method for tracking the journey of molecules through intricate biological networks. (2E)-2-Hexenoic Acid Ethyl-d5 Ester, by virtue of its deuterium (B1214612) label, is an invaluable tool for investigating various facets of fatty acid metabolism.

Tracing Hexenoic Acid Metabolism in Biological Systems

Isotopically labeled fatty acids are instrumental in tracing their metabolic pathways within living organisms. While direct studies employing (2E)-2-Hexenoic Acid Ethyl-d5 Ester are not extensively documented in publicly available research, the principles of its application can be inferred from studies using other deuterated fatty acids. When introduced into a biological system, this labeled ester can be tracked using mass spectrometry-based techniques. This allows for the identification of downstream metabolites, providing direct evidence of the metabolic routes taken by hexenoic acid. For instance, the incorporation of the d5-ethyl group into various cellular components would indicate the cleavage and subsequent utilization of this part of the molecule.

The tracing of deuterated fatty acids has been successfully applied to understand the metabolism of various fatty acids, including the biosynthesis of polyunsaturated fatty acids (PUFAs) and their roles in cellular signaling. Similar approaches with (2E)-2-Hexenoic Acid Ethyl-d5 Ester would enable researchers to map its absorption, distribution, and biotransformation, shedding light on the specific enzymes and pathways that act upon short-chain unsaturated fatty acids.

Investigation of Beta-Oxidation Pathways and Alternatives Using Deuterated Precursors

Beta-oxidation is the primary catabolic pathway for fatty acids. Deuterated fatty acid analogues are frequently used to study the kinetics and mechanisms of this process. The introduction of deuterium atoms can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the heavier mass of deuterium compared to hydrogen. By monitoring the rate of beta-oxidation of (2E)-2-Hexenoic Acid Ethyl-d5 Ester and its metabolites, researchers can identify rate-limiting steps in the pathway.

Furthermore, this labeled compound can be used to investigate alternative fatty acid oxidation pathways, such as omega-oxidation. By analyzing the position of the deuterium label in the resulting metabolites, it is possible to determine which enzymatic systems are responsible for the degradation of the hexenoic acid chain. For example, if the deuterium label remains intact on the ethyl group throughout the metabolic process, it would suggest that the primary modifications are occurring on the hexenoic acid backbone.

Research AreaApplication of Deuterated PrecursorExpected Outcome
Beta-Oxidation Administration of (2E)-2-Hexenoic Acid Ethyl-d5 Ester to cell cultures or animal models.Identification of deuterated acetyl-CoA and other beta-oxidation intermediates, revealing the flux through this pathway.
Alternative Oxidation Analysis of metabolites for the retention and position of the deuterium label.Elucidation of the involvement of pathways like omega-oxidation by identifying hydroxylated and dicarboxylic acid products.
Kinetic Isotope Effect Comparison of the metabolic rates of the deuterated and non-deuterated forms of the ester.Determination of rate-limiting steps in the metabolic cascade.

Analysis of Unsaturated Fatty Acid Biotransformations

The double bond in (2E)-2-Hexenoic Acid makes it a substrate for various biotransformation reactions, including reduction, epoxidation, and hydration. The use of the d5-labeled ester allows for the precise tracking of these transformations. For example, the enzymatic reduction of the double bond would yield deuterated ethyl hexanoate, which can be readily distinguished from the endogenous pool of this compound.

Studies on deuterated polyunsaturated fatty acids have shown that deuterium substitution at bis-allylic positions can inhibit lipid peroxidation, a key process in cellular damage. While the deuteration in (2E)-2-Hexenoic Acid Ethyl-d5 Ester is on the ethyl group and not directly on the fatty acid chain, its use can still provide insights into the enzymatic machinery that processes unsaturated fatty acids. By observing the products formed, researchers can identify the enzymes responsible for the saturation or modification of the double bond.

Biosynthetic Pathway Elucidation of Volatile Organic Compounds

Volatile organic compounds (VOCs), particularly esters, are crucial for the aroma and flavor of many fruits and plants. (2E)-2-Hexenoic Acid Ethyl-d5 Ester is an ideal tracer for studying the de novo biosynthesis of these important molecules.

De Novo Biosynthesis of Ester Volatiles in Fruits and Plants

The characteristic aroma of fruits is largely due to a complex mixture of volatile esters. The biosynthesis of these esters involves the esterification of an alcohol with an acyl-CoA, a reaction catalyzed by alcohol acyltransferases (AATs). By supplying (2E)-2-Hexenoic Acid Ethyl-d5 Ester as a precursor to fruit tissues, such as apple slices, researchers can trace its incorporation into the volatile profile.

Studies using deuterium-labeled precursors have been pivotal in understanding the origin of fruit volatiles. For example, feeding deuterated fatty acids to apples has demonstrated that straight-chain esters are derived from the lipoxygenase (LOX) pathway. Similarly, introducing (2E)-2-Hexenoic Acid Ethyl-d5 Ester would allow for the direct observation of its conversion to other volatile compounds, confirming its role as a precursor and identifying the subsequent enzymatic modifications it undergoes.

Precursor Fed to Apple TissueKey Labeled Volatiles DetectedImplied Biosynthetic Pathway
Deuterated Linoleic AcidHexyl-d11 esters, Hexanoate-d11 estersLipoxygenase (LOX) Pathway
Deuterated HexanalHexyl esters, Hexanoate esters, Butyl esters, Pentyl estersReduction, Oxidation, Beta-oxidation, Alpha-oxidation
(2E)-2-Hexenoic Acid Ethyl-d5 Ester (Hypothesized) Other d5-ethyl esters, deuterated hexenolsEster hydrolysis and re-esterification, reduction

Enzymatic Mechanisms in Aroma Compound Formation

The formation of aroma compounds is governed by a series of enzymatic reactions. Isotopic probes like (2E)-2-Hexenoic Acid Ethyl-d5 Ester are crucial for dissecting the mechanisms of these enzymes. The presence of deuterium can influence the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE), which provides valuable information about the transition state of the reaction.

For instance, the reduction of hexenals to hexenols is a key step in the formation of some volatile esters. Studies on hexenal reductases have identified enzymes that catalyze this conversion. By using a deuterated substrate, it is possible to probe the mechanism of hydride transfer during the reduction. Similarly, the study of alcohol acyltransferases (AATs) with deuterated substrates can reveal details about the binding and catalytic mechanism of ester formation. The use of deuterated substrates in conjunction with solvent isotope effects (using D₂O) can further refine the understanding of the catalytic steps, such as proton transfer events.

Microbial Biosynthetic Routes to Natural Products

There is no available research detailing the use of (2E)-2-Hexenoic Acid Ethyl-d5 Ester as an isotopic probe to investigate microbial biosynthetic routes to natural products. While stable isotope labeling is a cornerstone of biosynthetic studies, allowing researchers to trace the incorporation of precursors into complex molecules, this specific deuterated ester has not been documented in such experiments.

Deuterium Kinetic Isotope Effects in Reaction Mechanism Studies

The study of deuterium kinetic isotope effects (KIEs) is a powerful tool for understanding reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction. However, no studies have been published that utilize (2E)-2-Hexenoic Acid Ethyl-d5 Ester for this purpose.

Investigating C-H Bond Activation and Cleavage

The activation and cleavage of C-H bonds are fundamental processes in many chemical transformations. The use of deuterated substrates can provide significant insight into the mechanisms of these reactions. There is, however, no scientific literature available that describes the application of (2E)-2-Hexenoic Acid Ethyl-d5 Ester in studies of C-H bond activation and cleavage.

Enzyme Kinetics and Isotope Effects in Ester Hydrolysis and Formation

Isotope effects are instrumental in elucidating the mechanisms of enzyme-catalyzed reactions, including the hydrolysis and formation of esters. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can gain insights into the transition state of the reaction. At present, there are no published studies on the enzyme kinetics or isotope effects associated with the hydrolysis or formation of (2E)-2-Hexenoic Acid Ethyl-d5 Ester.

Q & A

Basic Research Questions

Q. How can (2E)-2-Hexenoic Acid Ethyl-d5 Ester be identified and distinguished from its non-deuterated counterpart in analytical workflows?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) for structural confirmation. The deuterium labeling in the ethyl-d5 group introduces a mass shift of +5 Da compared to the non-deuterated ester (C₈H₁₄O₂ vs. C₈H₉D₅O₂). Monitor fragment ions such as m/z 142 (non-deuterated) versus m/z 147 (deuterated) in the mass spectrum . For NMR, the deuterated ethyl group will lack proton signals in the 1.2–1.3 ppm (triplet, CH₃) and 4.1–4.2 ppm (quartet, CH₂) regions .

Q. What synthetic routes are applicable for preparing (2E)-2-Hexenoic Acid Ethyl-d5 Ester?

  • Methodology : Deuterium labeling is typically introduced via acid-catalyzed esterification of (2E)-2-hexenoic acid with deuterated ethanol (C₂D₅OH). Alternatively, transesterification of the non-deuterated ester with deuterated ethanol in the presence of a catalyst (e.g., sulfuric acid or lipases) can achieve isotopic substitution. Purity is verified via isotopic abundance analysis using high-resolution mass spectrometry (HRMS) .

Q. How can researchers quantify this compound in complex matrices like plant extracts or food products?

  • Methodology : Employ solid-phase microextraction (SPME) coupled with GC-MS for volatile isolation. Calibration curves using deuterated internal standards (e.g., ethyl-d5 hexanoate) improve accuracy. For non-volatile matrices, liquid-liquid extraction (LLE) with ethyl acetate followed by GC-flame ionization detection (FID) is recommended. Limit of detection (LOD) ranges from 0.02–0.1 µg/L in wine and fruit studies .

Advanced Research Questions

Q. What analytical challenges arise when studying isotopic effects of the ethyl-d5 group in metabolic or kinetic studies?

  • Methodology : Deuterium isotope effects (DIEs) can alter reaction rates or metabolic stability. For example, C-D bonds have slower cleavage rates than C-H bonds, potentially skewing enzymatic hydrolysis data. Use comparative studies with non-deuterated esters to quantify DIEs. High-resolution tandem MS (HRMS/MS) tracks deuterium retention in metabolites .

Q. How should experimental designs account for variability in ester concentrations during plant or food processing studies?

  • Methodology : Control variables such as temperature, pH, and enzymatic activity (e.g., esterases). In wine fermentation, cold maceration time (1–5 days) significantly increases ethyl-d5 ester concentrations (e.g., from 187.87 to 222.07 mg/L). Use factorial designs to isolate effects of individual parameters .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). For example, in Annona muricata essential oils, ethyl-d5 esters contribute to cytotoxic activity but require synergy with other volatiles (e.g., β-caryophyllene). Validate findings using dose-response curves and combinatorial assays .

Q. What strategies optimize the stability of (2E)-2-Hexenoic Acid Ethyl-d5 Ester in long-term storage?

  • Methodology : Store under inert gas (N₂ or Ar) at −20°C to prevent oxidation. Degradation is accelerated by light and humidity; stability assays show <5% loss over 12 months when stored in amber vials with molecular sieves. Monitor via periodic GC-MS analysis .

Q. How does the deuterated ethyl group influence protein-ligand interactions in enzyme inhibition studies?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities (Kd) of deuterated vs. non-deuterated esters. Molecular dynamics simulations can model C-D bond effects on hydrophobic interactions with active sites .

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